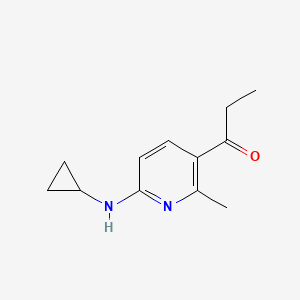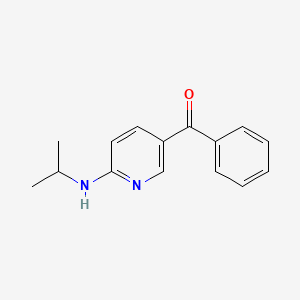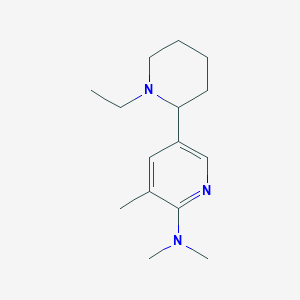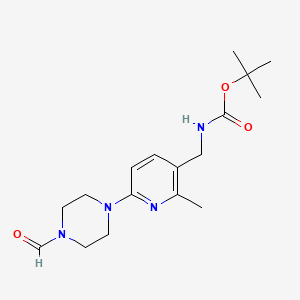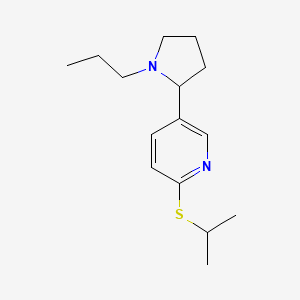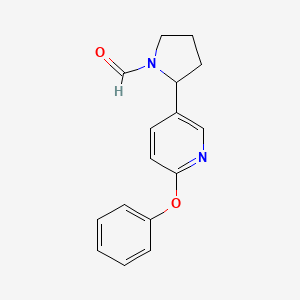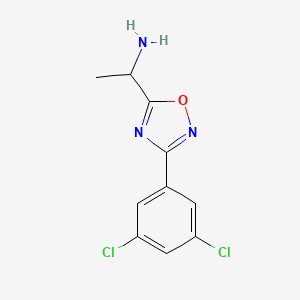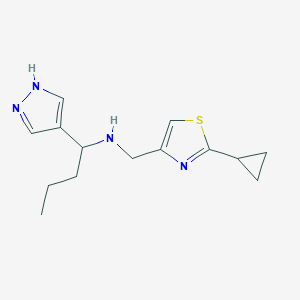
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is a complex organic compound that features a unique combination of a thiazole ring, a pyrazole ring, and a butan-1-amine chain. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a cyclopropylamine and a thioamide, the thiazole ring is formed through a cyclization reaction.
Attachment of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone, followed by cyclization.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Butan-1-amine Chain: The final step involves the attachment of the butan-1-amine chain to the coupled rings through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole or pyrazole rings, leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrazole derivatives.
Substitution: Various substituted amines.
科学研究应用
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Similar Compounds
N-((2-Thiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine: Lacks the cyclopropyl group, which may affect its biological activity.
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)ethan-1-amine: Shorter chain length, which can influence its chemical properties and reactivity.
Uniqueness
N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the cyclopropyl group and the butan-1-amine chain, which can confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H20N4S |
|---|---|
分子量 |
276.40 g/mol |
IUPAC 名称 |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-13(11-6-16-17-7-11)15-8-12-9-19-14(18-12)10-4-5-10/h6-7,9-10,13,15H,2-5,8H2,1H3,(H,16,17) |
InChI 键 |
GQGAVBFCMRZBEX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CNN=C1)NCC2=CSC(=N2)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




